5-(3-fluorophenyl)-1H-tetrazole 5-(3-fluorophenyl)-1H-tetrazole
Brand Name: Vulcanchem
CAS No.: 50907-20-5
VCID: VC2318439
InChI: InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
SMILES: C1=CC(=CC(=C1)F)C2=NNN=N2
Molecular Formula: C7H5FN4
Molecular Weight: 164.14 g/mol

5-(3-fluorophenyl)-1H-tetrazole

CAS No.: 50907-20-5

Cat. No.: VC2318439

Molecular Formula: C7H5FN4

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

5-(3-fluorophenyl)-1H-tetrazole - 50907-20-5

Specification

CAS No. 50907-20-5
Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
IUPAC Name 5-(3-fluorophenyl)-2H-tetrazole
Standard InChI InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Standard InChI Key SEYSTLGMSOLFBD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NNN=N2
Canonical SMILES C1=CC(=CC(=C1)F)C2=NNN=N2

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(3-fluorophenyl)-1H-tetrazole exhibits a distinctive molecular architecture consisting of a tetrazole ring directly attached to a meta-fluorinated phenyl group. The tetrazole portion contains four nitrogen atoms arranged sequentially in a five-membered ring with one carbon atom. This nitrogen-rich heterocycle is connected to the phenyl ring at the carbon position (position 5 of the tetrazole), creating a planar or near-planar system that influences its chemical behavior and reactivity.

The fluorine atom at the meta position of the phenyl ring introduces specific electronic effects through its high electronegativity. This substitution creates an electron-withdrawing effect that alters the electron density distribution throughout the molecule, particularly affecting the adjacent tetrazole ring system. The presence of fluorine typically enhances the compound's lipophilicity compared to non-fluorinated analogs, a property that can be beneficial for membrane permeability in biological systems.

PropertyValue/Description
Molecular FormulaC7H5FN4
Molecular Weight164.14 g/mol
Physical StateSolid at room temperature (typical for similar tetrazoles)
SolubilityLimited solubility in water; better solubility in organic solvents
Melting PointNot specified in available sources
pKaTypically between 4-5 for tetrazole derivatives
Log PLikely higher than non-fluorinated analogs due to F substitution

Synthesis Methods

Catalyst-Mediated Synthesis

Research on related tetrazole compounds indicates that silver nitrate serves as an effective catalyst for tetrazole synthesis. The catalytic role of AgNO3 in such reactions involves the formation of silver azide (AgN3) as a catalytic species, which facilitates the [3+2] cycloaddition reaction . This catalytic approach offers several advantages, including:

  • Enhanced reaction rates compared to uncatalyzed conditions

  • Higher yields of the desired tetrazole product

  • Milder reaction conditions than traditional methods

  • Elimination of toxic hydrazoic acid formation during the reaction

The mechanism likely involves the initial coordination of silver with the nitrile nitrogen, activating it toward nucleophilic attack by the azide ion. This is followed by cyclization to form the tetrazole ring structure .

Reaction Conditions and Optimization

Based on studies of similar tetrazole syntheses, optimal reaction conditions for producing 5-(3-fluorophenyl)-1H-tetrazole would typically include:

ParameterTypical Conditions
CatalystAgNO3 (approximately 10 mol%)
SolventDMF (Dimethylformamide)
Temperature120°C
Reaction Time6-7 hours
Starting Materials3-fluorobenzonitrile, sodium azide
PurificationRecrystallization or column chromatography

The reaction progress can be monitored using thin-layer chromatography (TLC) or other analytical techniques. The product formation may be confirmed through characterization techniques including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Characterization and Analytical Methods

Infrared Spectroscopy (IR)

IR spectroscopy can reveal characteristic absorption bands associated with the tetrazole ring and the fluorophenyl moiety. Based on related compounds, one might expect to observe:

  • N-H stretching vibrations around 3000-3100 cm⁻¹

  • C=N stretching vibrations around 1600-1650 cm⁻¹

  • C-F stretching vibrations around 1200-1250 cm⁻¹

  • Tetrazole ring vibrations around 1500-1550 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the fluorophenyl group, typically appearing in the range of δ 7.0-8.0 ppm. The coupling patterns would be influenced by the presence of the fluorine atom, which introduces additional splitting due to H-F coupling. The tetrazole NH proton might appear as a broad signal at approximately δ 8.5-10.0 ppm, though this can vary depending on concentration and solvent conditions.

¹⁹F NMR would show a characteristic signal for the fluorine atom at the meta position of the phenyl ring, providing a specific marker for this compound.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 164, corresponding to the molecular weight of the compound. Fragmentation patterns might include the loss of nitrogen from the tetrazole ring and cleavage at the bond connecting the tetrazole and phenyl groups.

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for both the purification and analysis of 5-(3-fluorophenyl)-1H-tetrazole. The compound's retention behavior would be influenced by its moderate polarity, contributed by both the tetrazole ring and the fluorine substituent.

Applications and Research Significance

Synthetic Intermediates

5-(3-fluorophenyl)-1H-tetrazole may serve as a valuable intermediate in organic synthesis. Tetrazoles can undergo various transformations, providing access to a range of nitrogen-containing heterocycles and other functional groups. The tetrazole moiety can function as a masked carboxylic acid or as a precursor to other nitrogen-containing functional groups through controlled degradation or transformation reactions.

Chemical Research Applications

In chemical research, fluorinated tetrazoles like 5-(3-fluorophenyl)-1H-tetrazole may be used as model compounds to study:

  • Structure-activity relationships in drug development

  • Effects of fluorine substitution on molecular properties

  • Hydrogen bonding networks in crystal structures

  • Coordination chemistry with various metal ions

Given the nitrogen-rich nature of the tetrazole ring, these compounds can also serve as ligands in coordination chemistry, potentially forming complexes with various transition metals for applications in catalysis or materials science.

Hazard TypeDescription
Physical HazardsTetrazoles can be explosive or flammable under certain conditions
Chemical StabilityMay decompose under high heat or strong oxidizing conditions
ReactivityCan react with strong oxidizing agents or reducing agents
Health HazardsPotential irritant to skin, eyes, and respiratory system
Environmental ConcernsLimited data available on environmental impact

Protective Measures

When handling 5-(3-fluorophenyl)-1H-tetrazole, appropriate protective measures should be implemented to minimize exposure risks:

  • Use appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection if dust or aerosols are generated

  • Work in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors

  • Avoid contact with skin, eyes, and mucous membranes

  • Keep away from sources of ignition, heat, and incompatible materials

  • Follow proper laboratory safety protocols for handling, storage, and disposal

Comparative Analysis with Related Compounds

Structure-Property Relationships

5-(3-fluorophenyl)-1H-tetrazole belongs to a broader family of aryl tetrazoles, each with distinct properties influenced by their specific substitution patterns. The position of the fluorine substituent on the phenyl ring (meta position in this case) affects the compound's electronic properties, reactivity, and potential biological activities.

Compared to non-fluorinated analogs, 5-(3-fluorophenyl)-1H-tetrazole likely exhibits:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Altered acid-base properties of the tetrazole ring due to the electron-withdrawing effect of fluorine

  • Different metabolic stability profiles in biological systems

  • Modified binding interactions with potential biological targets

Synthetic Utility Comparison

The synthetic utility of 5-(3-fluorophenyl)-1H-tetrazole can be compared with other tetrazole derivatives in terms of reactivity and versatility. The fluorine substituent introduces specific electronic effects that may influence the compound's reactivity in various chemical transformations, potentially offering advantages in certain synthetic applications.

Based on studies of related tetrazole derivatives, syntheses involving silver nitrate catalysis have shown good yields for various aryl tetrazoles. The use of DMF as a solvent and moderately high temperatures (around 120°C) appears to be effective for the cyclization reaction leading to tetrazole formation .

Future Research Directions

Structure-Activity Relationship Studies

Future research on 5-(3-fluorophenyl)-1H-tetrazole might focus on comprehensive structure-activity relationship (SAR) studies to explore how modifications to the basic structure affect its properties and potential applications. This could involve:

  • Synthesis and evaluation of analogs with fluorine at different positions on the phenyl ring

  • Introduction of additional substituents to enhance specific properties

  • Modification of the tetrazole ring to create hybrid heterocyclic systems

  • Computational studies to predict structure-property relationships

Biological Evaluation

Given the potential biological activity of tetrazole derivatives, future research might investigate the specific biological effects of 5-(3-fluorophenyl)-1H-tetrazole, including:

  • Antimicrobial activity against various bacterial and fungal strains

  • Anti-inflammatory potential through enzyme inhibition studies

  • Anticancer activity through cell line screening

  • Protein binding studies to identify potential biological targets

Advanced Synthetic Applications

Further research may explore the use of 5-(3-fluorophenyl)-1H-tetrazole as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. The tetrazole moiety could serve as a masked functional group or as a specific pharmacophore in drug candidates.

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